![molecular formula C17H15N3O3S B2512538 N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide CAS No. 892853-88-2](/img/structure/B2512538.png)
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide
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Description
Benzothiazole derivatives are a class of compounds that have a benzene ring fused with a thiazole ring . They have been applied for a variety of biological applications such as antitumor, antifungal, anticancer, and antibacterial .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives are diverse and depend on the specific derivative. For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary widely. For instance, one derivative, N-(6-Chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine, has a melting point of 257–259 °C .Scientific Research Applications
- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .
- These compounds were evaluated for COX-1 inhibitory activity, which is relevant in inflammation and pain management. While their activity was weaker than established inhibitors, further optimization could enhance their efficacy .
Antitumor and Cytotoxic Activity
COX-1 Inhibition
Urease Inhibition
properties
IUPAC Name |
3-nitro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10(2)11-6-7-14-15(9-11)24-17(18-14)19-16(21)12-4-3-5-13(8-12)20(22)23/h3-10H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRJBRWPSPINNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-isopropylbenzo[d]thiazol-2-yl)-3-nitrobenzamide |
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